Molecular Weight and Lipinski Compliance: Optimized Physicochemical Space for Oral Bioavailability
The target compound possesses a molecular weight of 273.73 g/mol and calculated logP of approximately 1.8, placing it squarely within the optimal drug‑like chemical space. Compared to the 2‑bromo analog (MW 318.19 g/mol, logP ~2.1) and the naphthalene‑1‑sulfonyl analog (MW 317.36 g/mol, logP ~2.6), the chlorophenyl derivative offers superior compliance with Lipinski's Rule of Five, particularly with regard to molecular weight, which is strongly correlated with aqueous solubility and passive permeability [1]. The tosyl analog (MW 253.32 g/mol, logP ~1.2) is smaller but lacks the polarized halogen necessary for key target interactions via halogen bonding.
| Evidence Dimension | Molecular weight (MW) and calculated logP |
|---|---|
| Target Compound Data | MW: 273.73 g/mol; logP: ~1.8 (calculated, ACD/Labs consensus algorithm) |
| Comparator Or Baseline | 2-Bromo analog (CAS 2024100-41-0): MW 318.19 g/mol, logP ~2.1; Naphthalene‑1‑sulfonyl analog (CAS 2034305-84-3): MW 317.36 g/mol, logP ~2.6; Tosyl analog (CAS 937612-36-7): MW 253.32 g/mol, logP ~1.2 |
| Quantified Difference | Target compound MW advantage of 44.46 g/mol (16.3% reduction) vs. bromo analog; logP advantage of ~0.8 units vs. naphthyl analog |
| Conditions | In silico predictions using ACD/Labs Percepta and consensus logP models; values rounded to one decimal place |
Why This Matters
A lower molecular weight and moderate logP directly favor oral bioavailability and solubility, making the chlorophenyl scaffold a preferable starting point for lead optimization over heavier halogen or polycyclic analogs that risk poor absorption.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. doi:10.1016/S0169-409X(96)00423-1. View Source
